molecular formula C5H11NO B050434 3-Methylpyrrolidin-3-OL CAS No. 125032-87-3

3-Methylpyrrolidin-3-OL

Cat. No.: B050434
CAS No.: 125032-87-3
M. Wt: 101.15 g/mol
InChI Key: ILBDVRCFTYQLOE-UHFFFAOYSA-N
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Description

3-Methylpyrrolidin-3-OL is a useful research compound. Its molecular formula is C5H11NO and its molecular weight is 101.15 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthetic Applications : A study by D’hooghe, Aelterman, and de Kimpe (2009) detailed a novel protocol for preparing 3-amino-2-methylpyrrolidines, which are structurally related to 3-Methylpyrrolidin-3-OL. This method involves the reductive ring closure and subsequent chemical transformations, offering a new pathway for synthesizing antipsychotic compounds like emonapride (D’hooghe, Aelterman, & de Kimpe, 2009).

  • Pharmacological Research : Penning et al. (2009) identified 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888), a compound structurally similar to this compound, as an effective inhibitor of Poly(ADP-ribose) polymerase (PARP), with potential applications in cancer treatment. This demonstrates the relevance of such structures in developing therapeutic agents (Penning et al., 2009).

  • Antimicrobial Activity : Cvetković et al. (2019) synthesized novel succinimide derivatives, including 1-aryl-3-ethyl-3-methylpyrrolidine-2,5-diones, and evaluated their antifungal activities. Some of these compounds, particularly those with bromo substituents, showed significant inhibitory activities against a broad spectrum of fungi, highlighting the potential of this compound derivatives in antifungal applications (Cvetković et al., 2019).

  • Natural Products Chemistry : Koob, Rudolph, and Veith (1997) investigated the absolute configuration of 3-methylpyrrolidine alkaloids derived from the poison glands of ants, indicating the presence of similar structures in natural products. This study contributes to understanding the biological roles and synthetic potential of compounds like this compound (Koob, Rudolph, & Veith, 1997).

Safety and Hazards

3-Methylpyrrolidin-3-ol is classified as a combustible liquid. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety precautions include avoiding dust formation, breathing vapours, mist or gas, and ensuring adequate ventilation .

Biochemical Analysis

Biochemical Properties

3-Methylpyrrolidin-3-OL plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, it has been observed to interact with oxidoreductases, which are enzymes involved in oxidation-reduction reactions. The hydroxyl group in this compound can form hydrogen bonds with the active sites of these enzymes, potentially altering their catalytic efficiency . Additionally, this compound may interact with transport proteins, facilitating its movement across cellular membranes.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involved in stress responses and metabolic regulation. For example, this compound can modulate the activity of kinases and phosphatases, enzymes that play crucial roles in signal transduction . This modulation can lead to changes in gene expression, affecting cellular metabolism and function. Furthermore, this compound has been reported to impact cellular proliferation and apoptosis, indicating its potential use in cancer research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target molecule. For instance, this compound can inhibit the activity of certain enzymes by occupying their active sites, preventing substrate binding . Additionally, it can induce conformational changes in proteins, altering their function and stability. These interactions can lead to changes in gene expression, further influencing cellular processes.

Temporal Effects in Laboratory Settings

The effects of this compound can vary over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function can be significant. Prolonged exposure to this compound has been associated with changes in cellular metabolism and gene expression, which may lead to altered cell function and viability. These temporal effects are crucial for understanding the potential therapeutic applications of this compound.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, it has been observed to enhance metabolic activity and improve cellular function . At higher doses, it can exhibit toxic effects, including cellular damage and apoptosis. These adverse effects are likely due to the compound’s interaction with critical cellular pathways and biomolecules. Understanding the dosage-dependent effects of this compound is essential for its safe and effective use in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, which facilitate its breakdown and elimination from the body . This compound can also influence metabolic flux, altering the levels of various metabolites within cells. For example, it has been shown to affect the synthesis and degradation of amino acids and nucleotides, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of this compound across cellular membranes, ensuring its proper localization and accumulation . Additionally, the compound’s distribution can be influenced by its interactions with cellular components, such as lipids and proteins, which can affect its bioavailability and efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function. It is often found in the cytoplasm, where it interacts with various enzymes and proteins involved in metabolic processes . Additionally, it can be localized to specific organelles, such as the mitochondria, where it may influence energy production and cellular respiration. The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments within the cell.

Properties

IUPAC Name

3-methylpyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-5(7)2-3-6-4-5/h6-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBDVRCFTYQLOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70561870
Record name 3-Methylpyrrolidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125032-87-3
Record name 3-Methylpyrrolidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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